N-[1-(1-adamantyl)butyl]-2-furamide
Description
N-[1-(1-Adamantyl)butyl]-2-furamide is a synthetic organic compound characterized by a unique structural framework combining an adamantyl moiety, a butyl chain, and a 2-furamide group. The adamantyl group, a rigid bicyclic hydrocarbon, is a hallmark of many synthetic cannabinoid receptor agonists (SCRAs), which mimic Δ9-tetrahydrocannabinol (THC) by targeting CB1 and CB2 receptors . The 2-furamide group, however, appears in diverse pharmacological contexts, including opioids and unclassified psychoactive substances, underscoring the importance of scaffold-dependent activity .
Properties
IUPAC Name |
N-[1-(1-adamantyl)butyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-2-4-17(20-18(21)16-5-3-6-22-16)19-10-13-7-14(11-19)9-15(8-13)12-19/h3,5-6,13-15,17H,2,4,7-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSAMTFPNDYDLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Findings :
- Structural Variations : The target compound’s butyl chain and 2-furamide group distinguish it from regulated analogs like STS-135 and AKB48, which feature indole/indazole cores and carboxamide linkages. Longer chains (e.g., pentyl) and halogenation (e.g., 5-fluoropentyl) in regulated SCRAs enhance receptor binding and metabolic stability .
Furamide-Containing Derivatives
The 2-furamide group appears in multiple pharmacological classes, illustrating its versatility:
Key Findings :
- Pharmacological Diversity: Mirfentanyl’s 2-furamide group contributes to µ-opioid receptor binding, whereas in the target compound, the same group may interact with cannabinoid receptors. This highlights the scaffold-dependent behavior of the furamide moiety.
- Structural Contrasts : The indole-ethyl-piperidinyl framework of 26844-27-9 () diverges significantly from the adamantyl-butyl system, suggesting distinct synthesis pathways and receptor targets.
Structural and Legal Implications
- Receptor Binding Hypotheses : The adamantyl group’s rigidity likely enhances CB1/CB2 affinity, while the butyl chain may reduce potency compared to longer-chain analogs (e.g., pentyl). The furamide group’s electron-rich aromatic system could influence binding kinetics.
- Regulatory Landscape: Jurisdictions like Western Australia and South Australia impose strict penalties on adamantyl-carboxamide SCRAs (e.g., 12.5 kg threshold for trafficking) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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